molecular formula C14H20O2 B1608934 3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one CAS No. 92517-43-6

3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one

Cat. No. B1608934
CAS RN: 92517-43-6
M. Wt: 220.31 g/mol
InChI Key: JDJDXJJZYDSTLY-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one” is a heterocyclic organic compound . It has the molecular formula C14H20O2 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H20O2 . It belongs to the class of organic compounds known as heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.31 g/mol . It has a melting point of 63ºC, a boiling point of 335.7ºC at 760 mmHg, and a flash point of 144.9ºC . Its density is 1.09g/cm3 . The compound’s water solubility and other properties like the index of refraction and LogP are also mentioned .

Scientific Research Applications

Catalytic Reduction and Biomass Conversion

Furanic compounds, derived from biomass, are pivotal in biorefinery applications for producing renewable chemicals and fuels. The catalytic reduction of furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts demonstrates the conversion of oxygen-rich compounds into value-added chemicals, including alcohols and furans, through various reactions such as hydrogenation, rearrangement, and C–O hydrogenolysis. This research signifies the potential of furanic compounds in sustainable chemistry and renewable energy sources (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Bipyrimidines

The synthesis of complex bipyrimidines from dihydrofuran and dihydropyran derivatives showcases the chemical versatility of furanic compounds. These syntheses contribute to the development of new materials and pharmaceuticals by enabling the construction of complex molecular architectures from simple furanic precursors (Effenberger & Barthelmess, 1995).

Flavor Constituents in Foods

Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives are key flavor constituents in various fruits and baked foods. Research into their analysis, synthesis, and biosynthesis opens avenues for enhancing food flavors and developing new food additives, illustrating the application of furanic compounds in food chemistry (Zabetakis, Gramshaw, & Robinson, 1999).

properties

IUPAC Name

3,3-dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2)7-10(15)13-9-5-3-4-6-11(9)16-12(13)8-14/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJDXJJZYDSTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3CCCCC3O2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369737
Record name 3,3-Dimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one

CAS RN

92517-43-6
Record name 3,3-Dimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
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3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
Reactant of Route 3
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3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
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3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
Reactant of Route 5
3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
Reactant of Route 6
3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one

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